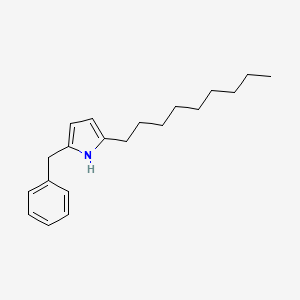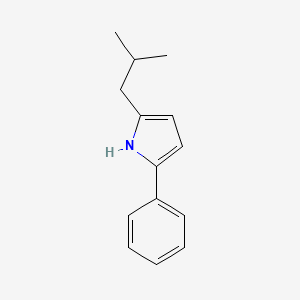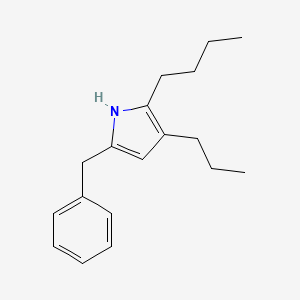![molecular formula C18H20N2 B6335778 2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole CAS No. 1422518-46-4](/img/structure/B6335778.png)
2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (hereafter referred to as 2-Indol-HCP) is a cyclic hydrocarbon compound that has been found to possess a wide range of properties and applications. It is a colorless, water-soluble, and non-toxic compound that has been studied extensively in recent years. 2-Indol-HCP has been found to be an important component of many natural products, and has also been studied for its potential therapeutic benefits.
Applications De Recherche Scientifique
2-Indol-HCP has been studied extensively in scientific research due to its wide range of potential applications. It has been studied as a potential therapeutic agent for the treatment of a variety of diseases and conditions, including cancer, inflammation, and neurodegenerative diseases. 2-Indol-HCP has also been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, it has been studied for its potential use in the development of new drugs and therapies.
Mécanisme D'action
2-Indol-HCP has been found to act on a variety of targets, including enzymes, receptors, and other proteins. It has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. 2-Indol-HCP has also been found to interact with the receptor for advanced glycation end products (RAGE), which is involved in the development of neurodegenerative diseases. Additionally, it has been found to interact with the enzyme thymidine kinase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
2-Indol-HCP has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been found to possess anti-apoptotic, anti-angiogenic, and anti-metastatic properties. Furthermore, it has been found to possess neuroprotective properties, and has been found to be beneficial in the treatment of a variety of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-Indol-HCP has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized using a variety of methods. Additionally, it is non-toxic and water-soluble, making it safe to handle in the laboratory. A limitation of 2-Indol-HCP is that it is not very stable, and can degrade over time. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the study of 2-Indol-HCP. One potential direction is the development of new drugs and therapies based on its anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, further research could be conducted to better understand its mechanism of action, and to develop new methods for its synthesis. Furthermore, further research could be conducted to explore its potential therapeutic benefits in the treatment of neurological disorders. Finally, further research could be conducted to explore its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent in other areas of medicine.
Méthodes De Synthèse
2-Indol-HCP can be synthesized through a variety of methods, including the use of the Knoevenagel condensation reaction, the Fischer indole synthesis, and the Ullmann reaction. The Knoevenagel condensation reaction is the most commonly used method for the synthesis of 2-Indol-HCP. This reaction involves the condensation of an aldehyde or ketone with a primary amine in the presence of a strong base, such as sodium hydroxide. The Fischer indole synthesis involves the use of a nitro compound and an amine, which are reacted in the presence of an acid catalyst. The Ullmann reaction involves the reaction of an aryl halide with an amine in the presence of a copper catalyst.
Propriétés
IUPAC Name |
2-(1H-indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-2-6-13-10-15(20-17(13)8-3-1)11-14-12-19-18-9-5-4-7-16(14)18/h4-5,7,9-10,12,19-20H,1-3,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOGETGLJXGAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC(=C2)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

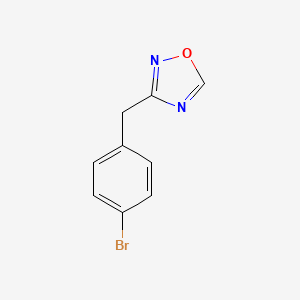



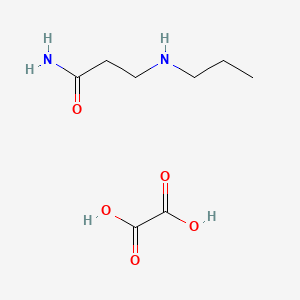
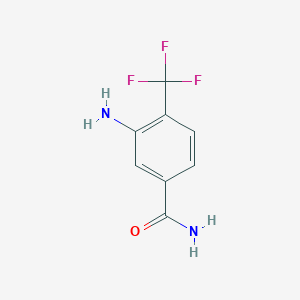


![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)
